molecular formula C7H9N3O B3268000 2-(Aminomethyl)isonicotinamide CAS No. 473924-65-1

2-(Aminomethyl)isonicotinamide

Cat. No.: B3268000
CAS No.: 473924-65-1
M. Wt: 151.17 g/mol
InChI Key: DRUQMYNTLXRZKD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)isonicotinamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of isonicotinamide, where an aminomethyl group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)isonicotinamide can be achieved through several methods. One common approach involves the reaction of isonicotinamide with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

For industrial-scale production, the biosynthesis of isonicotinamide using engineered nitrile hydratase from Carbonactinospora thermoautotrophicus has shown promise. This method involves the conversion of 4-cyanopyridine to isonicotinamide with high yield and efficiency . The process can be adapted to produce this compound by introducing the aminomethyl group in a subsequent step.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)isonicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the aminomethyl group.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(Aminomethyl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)isonicotinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinamide: The parent compound, differing by the absence of the aminomethyl group.

    Nicotinamide: An isomer with the carboxamide group in the 3-position.

    Nicotinic acid: The carboxylic acid form of nicotinamide.

Uniqueness

2-(Aminomethyl)isonicotinamide is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This modification enhances its ability to participate in hydrogen bonding and other interactions, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(aminomethyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-4-6-3-5(7(9)11)1-2-10-6/h1-3H,4,8H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUQMYNTLXRZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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